3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
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Description
3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C19H17N3O6 and its molecular weight is 383.36. The purity is usually 95%.
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Scientific Research Applications
1. Indicator in Alkalimetry and Acidimetry
A derivative of 3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been proposed for use as an indicator in alkalimetry and acidimetry. This is based on the study of pH-dependent color changes of 4-hydroxycoumarin derivatives, where the compound exhibited distinct color changes in response to varying pH levels, making it suitable for such applications (Stanchev, Maichle‐Mössmer, & Manolov, 2007).
2. Antibacterial Activity
Research has demonstrated the antibacterial activities of certain biscoumarin derivatives, including variants of 3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one), against drug-sensitive and methicillin-resistant Staphylococcus aureus. This suggests its potential use in the development of new antibacterial agents (Li et al., 2015).
3. Precursor for Thermally Stable Plastics
Derivatives of this compound have been identified as valuable precursors for the synthesis of compounds of interest due to their amphoteric properties in acid-base behavior. These derivatives are important starting materials for creating thermally stable plastics, such as polyamides, polyarylates, polyimides, and polybenzoxazoles, which are useful in semiconductor applications (Imoto et al., 2010).
4. Fluorescence Probes in Biological Pathways
The compound has been used in the synthesis of various fluorescently active bicyclic pyridinone compounds. These compounds show absorption and emission wavelengths suggesting their potential as fluorescence activity-based probes for tracing biological pathways (Prior et al., 2014).
5. Luminescent Metal-Organic Frameworks
Research into the structural diversity of luminescent metal-organic frameworks (MOFs) has incorporated derivatives of this compound. These MOFs have shown potential for selective detection of aromatic amines in water, owing to their excellent emissive nature, suggesting applications in optical materials (Chakraborty, Das, & Mandal, 2019).
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-(3-nitrophenyl)methyl]-6-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-9-6-13(23)16(18(25)20-9)15(11-4-3-5-12(8-11)22(27)28)17-14(24)7-10(2)21-19(17)26/h3-8,15H,1-2H3,(H2,20,23,25)(H2,21,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXKCWWLDIMKIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C=C(NC3=O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.